beta-Lactorphin vs. α-Lactorphin and β-Lactotensin: 4.3-Fold Superior ACE Inhibitory Potency in Identical Assay Conditions
In a direct head-to-head ACE inhibition assay using the synthetic substrate hippuryl-L-histidyl-L-leucine, β-lactorphin (Tyr-Leu-Leu-Phe) demonstrated an IC50 of 171.8 µM, compared to 733.3 µM for α-lactorphin (Tyr-Gly-Leu-Phe) and 1153.2 µM for β-lactotensin (His-Ile-Arg-Leu) under identical experimental conditions [1]. β-Lactorphin is thus 4.3-fold more potent than its closest structural analog α-lactorphin and 6.7-fold more potent than β-lactotensin, which shares the same β-lactoglobulin precursor protein. The dipeptide fragment Tyr-Leu was even more potent (IC50 122.1 µM), indicating that the Leu-Leu dipeptidyl moiety in β-lactorphin contributes favourably to ACE active-site interaction compared to the Gly-Leu motif in α-lactorphin [1].
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | β-Lactorphin IC50 = 171.8 µM |
| Comparator Or Baseline | α-Lactorphin IC50 = 733.3 µM; β-Lactotensin IC50 = 1153.2 µM |
| Quantified Difference | 4.3-fold more potent than α-lactorphin; 6.7-fold more potent than β-lactotensin |
| Conditions | Synthetic hippuryl-L-histidyl-L-leucine substrate; ACE inhibition assay (Mullally et al., 1996) |
Why This Matters
For screening antihypertensive peptide candidates or calibrating ACE inhibition assays, β-lactorphin provides substantially greater sensitivity than its whey-derived analogs, reducing the peptide quantity required per assay well.
- [1] Mullally MM, Meisel H, FitzGerald RJ. Synthetic peptides corresponding to alpha-lactalbumin and beta-lactoglobulin sequences with angiotensin-I-converting enzyme inhibitory activity. Biol Chem Hoppe Seyler. 1996 Apr;377(4):259-60. PMID: 8737991. View Source
